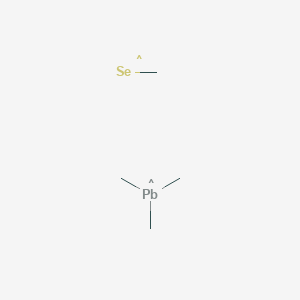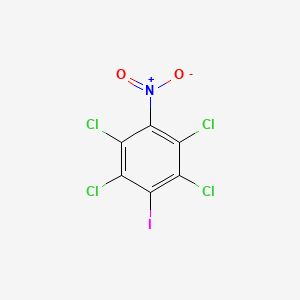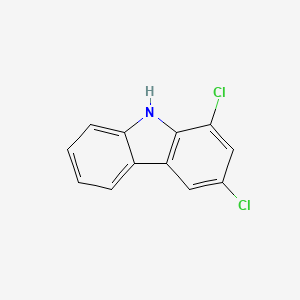
9H-Carbazole, 1,3-dichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Carbazole, 1,3-dichloro- is a derivative of carbazole, an aromatic heterocyclic organic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and morphological stability. These properties make them valuable in various applications, including nanodevices, rechargeable batteries, and electrochemical transistors .
Métodos De Preparación
The synthesis of 9H-Carbazole, 1,3-dichloro- typically involves the direct chlorination of carbazole. One common method is the bromination of carbazole using N-Bromo succinimide (NBS), followed by substitution with chlorine . Industrial production methods often employ palladium-catalyzed reactions, which are efficient and yield high purity products . Additionally, microwave irradiation techniques have been developed to reduce reaction times and improve yields .
Análisis De Reacciones Químicas
9H-Carbazole, 1,3-dichloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carbazole-1,3-dione derivatives.
Reduction: Reduction reactions typically yield carbazole derivatives with reduced aromaticity.
Substitution: Common reagents for substitution reactions include halogens and organometallic compounds.
Major products formed from these reactions include substituted carbazoles, which are valuable intermediates in the synthesis of more complex organic molecules .
Aplicaciones Científicas De Investigación
9H-Carbazole, 1,3-dichloro- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 9H-Carbazole, 1,3-dichloro- involves its interaction with molecular targets such as enzymes and receptors. For instance, it acts as a mediator in electron transfer processes, which is crucial for its role in optoelectronic applications . The compound’s ability to form stable radicals and its high reactivity at specific positions on the carbazole ring contribute to its effectiveness in various chemical reactions .
Comparación Con Compuestos Similares
9H-Carbazole, 1,3-dichloro- can be compared with other carbazole derivatives such as:
9H-Carbazole-3,6-dichloro-: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
9H-Carbazole-3,6-dibromo-: Bromine substitution affects the electronic properties and reactivity compared to chlorine-substituted derivatives.
9H-Carbazole-3,6-dinitro-: Nitro groups introduce electron-withdrawing effects, significantly altering the compound’s chemical behavior.
The uniqueness of 9H-Carbazole, 1,3-dichloro- lies in its specific substitution pattern, which provides a balance between stability and reactivity, making it suitable for a wide range of applications .
Propiedades
Número CAS |
56234-47-0 |
|---|---|
Fórmula molecular |
C12H7Cl2N |
Peso molecular |
236.09 g/mol |
Nombre IUPAC |
1,3-dichloro-9H-carbazole |
InChI |
InChI=1S/C12H7Cl2N/c13-7-5-9-8-3-1-2-4-11(8)15-12(9)10(14)6-7/h1-6,15H |
Clave InChI |
WDRFQIRRQYFHOM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(N2)C(=CC(=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Pyrazin-2-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14622999.png)
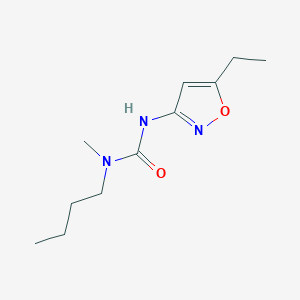
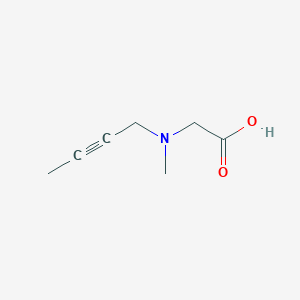


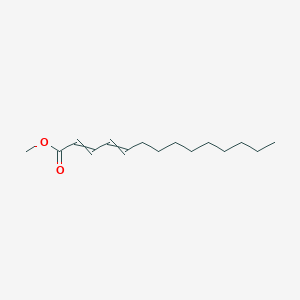
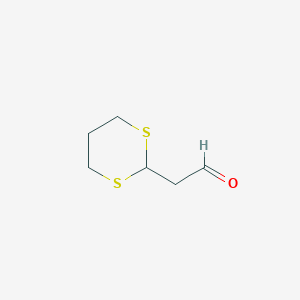
![3-Methylhexahydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14623025.png)
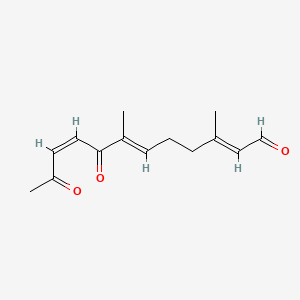
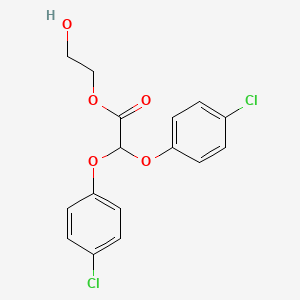

![Methanone, (octahydro-3H-pyrido[2,1-c][1,4]oxazepin-4-yl)phenyl-](/img/structure/B14623060.png)
